molecular formula C4H8ClF2N B6300510 (2S)-2-(Difluoromethyl)azetidine hydrochloride CAS No. 2231664-99-4

(2S)-2-(Difluoromethyl)azetidine hydrochloride

Cat. No. B6300510
M. Wt: 143.56 g/mol
InChI Key: JKVDCRCWKQTOLN-DFWYDOINSA-N
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Description

“(2S)-2-(Difluoromethyl)azetidine hydrochloride” is a variant of azetidines, which are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Synthesis Analysis

Azetidines have seen remarkable advances in their chemistry and reactivity . The synthesis of azetidines has been organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . A mild visible-light-driven method has been reported to access densely functionalised azetidines by subjecting azabicyclo[1.1.0]butanes (ABBs) to radical strain-release (RSR) photocatalysis .


Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

Azetidines have unique reactivity that can be triggered under appropriate reaction conditions . The addition of nucleophilic organometallic species onto in situ generated azabicyclobutanes enables the selective formation of 3-arylated azetidine intermediates through strain-release .


Physical And Chemical Properties Analysis

Azetidine hydrochloride is soluble in water (103.8°C at 760 mmHg) . It is hygroscopic and reacts with strong oxidizing agents .

Scientific Research Applications

Overview

The research on (2S)-2-(Difluoromethyl)azetidine hydrochloride within scientific domains is vast, encompassing various fields such as gene expression regulation, antimicrobial effects, toxicology, and drug repurposing. This compound, like many others, serves as a critical element in understanding the biochemical and molecular underpinnings of numerous biological processes and disease mechanisms. Below, we explore several scientific research applications of this compound, focusing on its use in gene expression studies, antimicrobial properties, environmental toxicology, and potential therapeutic uses.

Gene Expression Regulation

One significant application of (2S)-2-(Difluoromethyl)azetidine hydrochloride is found in the study of gene expression regulation. Research indicates that certain analogs, such as 5-Aza-2′-deoxycytidine (AzaD), activate methylated and silenced genes through promoter demethylation, impacting gene expression in a context-dependent manner. This property is crucial for understanding the molecular basis of diseases and developing therapeutic strategies R. S. Seelan, P. Mukhopadhyay, M. Pisano, R. Greene, 2018.

Antimicrobial Effects

Another area of interest is the antimicrobial effects of compounds like chlorhexidine, which is widely used as an antiseptic and disinfectant. Despite its widespread use, its potential to cause anaphylactic shock is underestimated, highlighting the importance of understanding the antimicrobial and safety profiles of such compounds A. Krautheim, T. Jermann, A. Bircher, 2004.

Environmental Toxicology

In environmental toxicology, the study of 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity is crucial for understanding its impact on ecosystems. Research on 2,4-D explores its toxicology and mutagenicity, contributing to the development of safer agricultural practices and environmental protection strategies Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020.

Therapeutic Uses and Drug Repurposing

Furthermore, the exploration of aziridine alkaloids and their analogs for potential therapeutic applications showcases the diverse therapeutic possibilities of compounds like (2S)-2-(Difluoromethyl)azetidine hydrochloride. These compounds exhibit antitumor, antimicrobial, and antibacterial effects, indicating their potential as drug prototypes and leads for drug discovery Fyaz M. D. Ismail, D. Levitsky, V. Dembitsky, 2009.

Safety And Hazards

As a chemical compound, azetidine hydrochloride should be handled with care. It is hygroscopic and reacts with strong oxidizing agents . Further safety and hazard information should be sought from relevant material safety data sheets.

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . The focus is on the most recent advances, trends, and future directions . The use of azetidines as motifs in drug discovery, polymerization, and chiral templates are being explored .

Relevant Papers The analysis above is based on the information retrieved from several relevant papers . These papers provide a comprehensive overview of the synthesis, reactivity, and application of azetidines, including “(2S)-2-(Difluoromethyl)azetidine hydrochloride”. They offer valuable insights into the most recent advances, trends, and future directions in this field.

properties

IUPAC Name

(2S)-2-(difluoromethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-2-7-3;/h3-4,7H,1-2H2;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVDCRCWKQTOLN-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(difluoromethyl)azetidine;hydrochloride

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